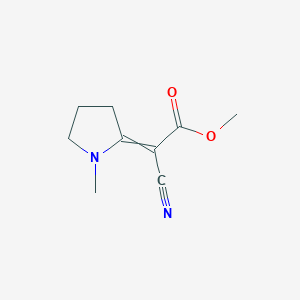![molecular formula C19H9NO3S B14688334 5H-7,11-Methanofuro[3,4-g]naphtho[1,2-c][1,2]benzothiazine-8,10-dione CAS No. 25118-87-0](/img/structure/B14688334.png)
5H-7,11-Methanofuro[3,4-g]naphtho[1,2-c][1,2]benzothiazine-8,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-7,11-Methanofuro[3,4-g]naphtho[1,2-c][1,2]benzothiazine-8,10-dione is a complex heterocyclic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a fused ring system that includes furan, naphthalene, and benzothiazine moieties, making it an interesting subject for synthetic and mechanistic studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-7,11-Methanofuro[3,4-g]naphtho[1,2-c][1,2]benzothiazine-8,10-dione typically involves multi-step reactions starting from readily available precursors. One common approach is the photochemical reaction of 2,3-disubstituted benzofurans, which includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via elimination of a water molecule . Another method involves the use of multicomponent reactions involving aliphatic amines, aromatic aldehydes, and β-naphthol using a heterogeneous catalyst, such as SiO2.HClO4, in ethanol as the solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. the use of scalable photochemical and multicomponent reactions could be adapted for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
5H-7,11-Methanofuro[3,4-g]naphtho[1,2-c][1,2]benzothiazine-8,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the benzothiazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like ethanol or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroxy or amino derivatives.
Applications De Recherche Scientifique
5H-7,11-Methanofuro[3,4-g]naphtho[1,2-c][1,2]benzothiazine-8,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex heterocyclic compounds.
Industry: The compound’s unique structure makes it a candidate for materials science research, particularly in the development of novel polymers and electronic materials.
Mécanisme D'action
The mechanism by which 5H-7,11-Methanofuro[3,4-g]naphtho[1,2-c][1,2]benzothiazine-8,10-dione exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The pathways involved can include inhibition of cyclooxygenase enzymes, leading to anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other naphtho[1,2-b]benzofuran derivatives and naphtho[1,2-e][1,3]oxazine derivatives . These compounds share structural similarities but differ in their specific ring systems and functional groups.
Uniqueness
What sets 5H-7,11-Methanofuro[3,4-g]naphtho[1,2-c][1,2]benzothiazine-8,10-dione apart is its unique fused ring system that combines multiple heterocyclic moieties
Propriétés
Numéro CAS |
25118-87-0 |
|---|---|
Formule moléculaire |
C19H9NO3S |
Poids moléculaire |
331.3 g/mol |
Nom IUPAC |
19-oxa-14-thia-13-azahexacyclo[14.5.1.02,15.03,12.06,11.017,21]docosa-1,3(12),4,6,8,10,15,17(21)-octaene-18,20-dione |
InChI |
InChI=1S/C19H9NO3S/c21-18-14-11-7-12(15(14)19(22)23-18)17-13(11)10-6-5-8-3-1-2-4-9(8)16(10)20-24-17/h1-6,20H,7H2 |
Clé InChI |
CRMMVDVXXKFQCD-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C3C4=C(C5=CC=CC=C5C=C4)NSC3=C1C6=C2C(=O)OC6=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


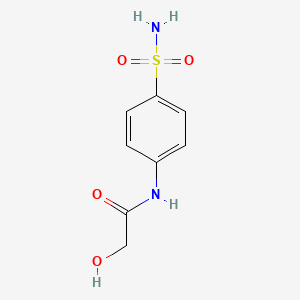
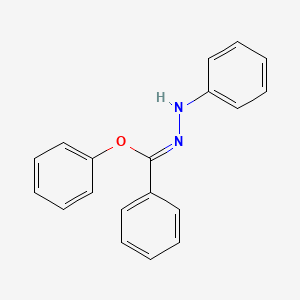
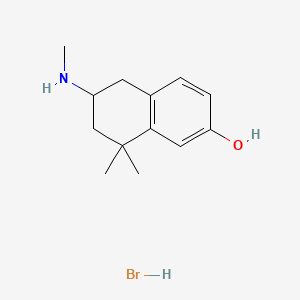
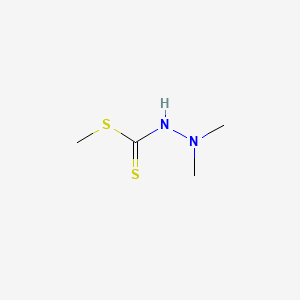
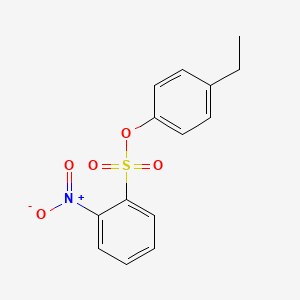
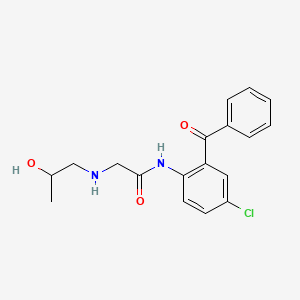
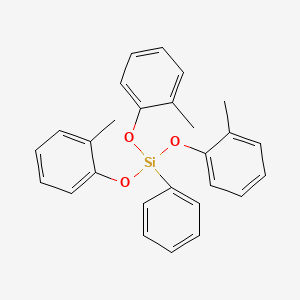
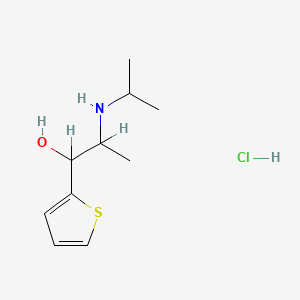
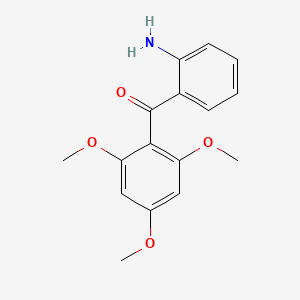

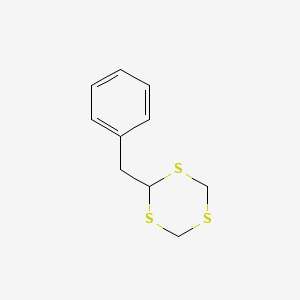
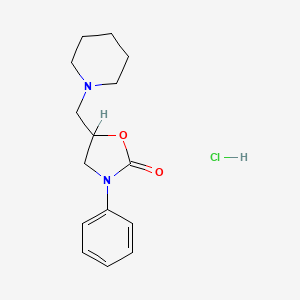
![2-(Methanesulfinyl)-1-[2-(methylamino)phenyl]ethan-1-one](/img/structure/B14688326.png)
